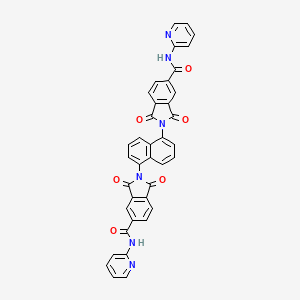
2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone is a chemical compound with a pyrimidine ring structure. It has been studied extensively due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been reported to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone exhibits significant biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been reported to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone in lab experiments include its potent antitumor, antiviral, and antibacterial activities, as well as its potential as a lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 2-thiouracil with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction yields 2-(benzylthio)uracil, which is then reacted with allyl bromide in the presence of a base to produce 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone. The synthesis of this compound has been reported in several studies, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor, antiviral, and antibacterial activities. Several studies have investigated the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
5-benzyl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-8-19-14-15-12(17)11(13(18)16-14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDALJEVMWJTTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)

![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)
![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035647.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)
![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)
![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5035694.png)
![N-{2-[(3-chloro-4-isobutoxybenzyl)thio]ethyl}guanidine sulfate](/img/structure/B5035699.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5035716.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B5035738.png)